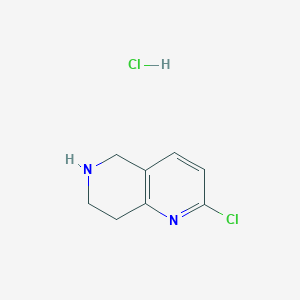

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Description

Properties

IUPAC Name |

2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2.ClH/c9-8-2-1-6-5-10-4-3-7(6)11-8;/h1-2,10H,3-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRACHJCOMOVESL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593904 | |

| Record name | 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766545-20-4 | |

| Record name | 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The described methodology is based on established chemical principles and draws from analogous transformations reported in the scientific literature.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved in a three-step sequence starting from commercially available 3-(cyanomethyl)pyridine. The pathway involves the construction of the tetrahydropyridinone ring system, followed by a chlorination step, and concludes with the formation of the hydrochloride salt.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one

This step involves the base-catalyzed condensation of 3-(cyanomethyl)pyridine with ethyl cyanoacetate, followed by an intramolecular cyclization to form the tetrahydropyridinone ring.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of the tetrahydropyridinone intermediate.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq.) in anhydrous ethanol under an inert atmosphere.

-

To the resulting sodium ethoxide solution, add 3-(cyanomethyl)pyridine (1.0 eq.) and ethyl cyanoacetate (1.1 eq.).

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one.

| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |

| 3-(Cyanomethyl)pyridine | 118.14 | 1.0 | 11.81 | - |

| Sodium | 22.99 | 1.0 | 2.30 | - |

| Ethyl Cyanoacetate | 113.12 | 1.1 | 12.44 | 11.2 |

| Anhydrous Ethanol | 46.07 | - | - | 150 |

| Product | 148.16 | - | - | - |

Step 2: Synthesis of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

The 2-oxo group of the intermediate is converted to a chloro group using phosphorus oxychloride.

Experimental Workflow:

Caption: Experimental workflow for the chlorination of the tetrahydropyridinone intermediate.

Procedure:

-

In a round-bottom flask, suspend 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (1.0 eq.) in phosphorus oxychloride (5.0 eq.).

-

Heat the mixture at 100-110 °C for 3-4 hours. The reaction should become a clear solution.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine.

| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |

| 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one | 148.16 | 1.0 | 14.82 | - |

| Phosphorus Oxychloride | 153.33 | 5.0 | 76.67 | 46.5 |

| Product | 166.61 | - | - | - |

Step 3: Synthesis of this compound

The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.

Experimental Workflow:

Caption: Experimental workflow for the formation of the hydrochloride salt.

Procedure:

-

Dissolve 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 eq.) in a minimal amount of anhydrous ethanol.

-

To this solution, add a saturated solution of hydrochloric acid in ethanol dropwise with stirring until the pH is acidic.

-

Stir the mixture at room temperature for 1 hour to ensure complete salt formation.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether and dry under vacuum to yield this compound.

| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) |

| 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | 166.61 | 1.0 | 16.66 |

| Ethanolic HCl (saturated) | - | excess | - |

| Product | 203.07 | - | - |

Quantitative Data Summary

The following table summarizes the expected yields and key physical properties of the synthesized compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance | Melting Point (°C) |

| 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one | C₈H₈N₂O | 148.16 | 60-70 | Off-white to pale yellow solid | 180-185 |

| 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | C₈H₉ClN₂ | 166.61 | 75-85 | Light brown solid | 95-100 |

| This compound | C₈H₁₀Cl₂N₂ | 203.07 | >95 | White to off-white crystalline solid | >200 (decomposes) |

Note: The expected yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and purification methods used.

Conclusion

This technical guide outlines a robust and practical synthetic route for the preparation of this compound. The described procedures utilize readily available starting materials and employ standard organic chemistry techniques, making this pathway suitable for both small-scale research and larger-scale production. The provided experimental details, quantitative data, and workflow diagrams are intended to facilitate the successful synthesis of this important chemical intermediate for applications in drug discovery and development.

An In-depth Technical Guide on the Core Mechanism of Action of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a heterocyclic organic compound primarily recognized for its role as a versatile synthetic intermediate in medicinal chemistry.[1] While direct pharmacological data on this specific compound is limited, its "mechanism of action" is most appropriately understood through its chemical reactivity and its utility as a scaffold for the development of potent and selective therapeutic agents. This guide elucidates the chemical action of this compound and explores the well-defined mechanisms of action of its notable derivatives, thereby highlighting the therapeutic potential of the 5,6,7,8-tetrahydro-1,6-naphthyridine core.

Core Compound Profile: A Synthetic Intermediate

This compound serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1] Its primary function in a laboratory setting is not as a direct pharmacological agent but as a reactive intermediate. The key to its utility lies in the chemical properties of the naphthyridine core and the chloro substituent.

The chloro group at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the construction of more complex molecules.[1] This reactivity is the cornerstone of its application in drug discovery and development.

Chemical Mechanism of Action: A Versatile Reagent

The principal "mechanism of action" for this compound is its participation in chemical synthesis. The chloro-substituted pyridine ring is electron-deficient, making the carbon atom attached to the chlorine an electrophilic center ripe for nucleophilic attack. This allows for a variety of chemical transformations.

Key Chemical Reactions:

-

Nucleophilic Aromatic Substitution (SNAr): This is the most common reaction pathway where the chlorine atom is displaced by a nucleophile. This allows for the facile introduction of amine, alcohol, or thiol functionalities, which are pivotal for tuning the pharmacological properties of the final compound.

-

Cross-Coupling Reactions: The chloro group can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-nitrogen bonds to build molecular complexity.

-

Derivatization of the Secondary Amine: The tetrahydro portion of the molecule contains a secondary amine that can be readily functionalized through acylation, alkylation, or sulfonylation to further modify the structure and properties of the resulting derivatives.

Below is a generalized workflow illustrating the synthetic utility of this compound.

References

The Synthetic Utility of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a heterocyclic compound that has emerged as a valuable and versatile building block in medicinal chemistry. While direct evidence of its intrinsic biological activity is not extensively documented in publicly available literature, its significance lies in its role as a key intermediate for the synthesis of a diverse range of biologically active molecules. This technical guide elucidates the utility of this compound, detailing its application in the development of potent and selective modulators of various drug targets. We will explore its incorporation into final compounds with demonstrated therapeutic potential, providing insights into the synthetic pathways and the biological activities of the resulting molecules.

Chemical Profile

| Property | Value |

| IUPAC Name | 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride |

| CAS Number | 766545-20-4 |

| Molecular Formula | C₈H₁₀Cl₂N₂ |

| Molecular Weight | 205.09 g/mol |

| Canonical SMILES | C1CNCC2=C1N=C(C=C2)Cl.Cl |

| Physical Description | Solid |

Synthetic Applications in Drug Development

The primary value of this compound resides in its reactive chloro- and amino- functionalities, which allow for its elaboration into more complex molecular architectures. The tetrahydronaphthyridine core provides a rigid scaffold that is frequently found in bioactive compounds.

Intermediate in the Synthesis of a Potent RORγt Inverse Agonist

A significant application of this compound is as a precursor in the synthesis of TAK-828F, a potent and selective inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in various autoimmune diseases.

Experimental Workflow: Synthesis of RORγt Inverse Agonist Precursor The synthesis of the core scaffold of TAK-828F involves a multi-step process where a derivative of 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine serves as a crucial intermediate. The chloro substituent at the 2-position allows for cross-coupling reactions to introduce further complexity, while the secondary amine in the tetrahydro- portion of the molecule can be functionalized to build out the final compound.

Caption: Synthetic workflow from the naphthyridine core to a RORγt inverse agonist.

Scaffold for HIV-1 Integrase Allosteric Inhibitors (ALLINIs)

Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been investigated as potent HIV-1 integrase allosteric inhibitors (ALLINIs).[1] These inhibitors bind to a site on the integrase enzyme that is distinct from the active site, inducing aberrant multimerization and inhibiting viral replication. The 2-chloro-substituted starting material provides a handle for the introduction of various substituents to explore the structure-activity relationship (SAR) of this class of inhibitors.

Signaling Pathway: Mechanism of Action of HIV-1 Integrase Allosteric Inhibitors

Caption: Allosteric inhibition of HIV-1 integrase by naphthyridine derivatives.

Other Potential Therapeutic Areas

While less detailed in the available literature, patent applications and chemical vendor information suggest that this compound is a useful starting material for the synthesis of compounds targeting a range of other biological targets. These include:

-

Glycogen Synthase Kinase 3 (GSK-3) Inhibitors: GSK-3 is a serine/threonine kinase implicated in a variety of diseases, including neurodegenerative disorders and diabetes.

-

Aldosterone Synthase Inhibitors: Inhibition of aldosterone synthase is a therapeutic strategy for managing hypertension and heart failure.

-

Voltage-Gated Sodium Channel Blockers: These are important targets for the treatment of pain and epilepsy.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its utility is demonstrated by its application in the synthesis of compounds targeting a diverse array of proteins implicated in various diseases. While the compound itself may not possess significant biological activity, its chemical reactivity and the rigid scaffold it provides make it an invaluable tool for medicinal chemists. Further exploration of derivatives based on this core structure is likely to yield novel therapeutic agents. This guide highlights the importance of such chemical building blocks in the pipeline of modern drug development.

References

An In-depth Technical Guide to 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Introduction

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a synthetic, heterocyclic organic compound belonging to the tetrahydronaphthyridine family.[1] It is primarily recognized as a valuable building block and intermediate in the synthesis of more complex molecules, particularly for pharmaceutical and medicinal chemistry applications.[2][3] Its unique bicyclic structure, featuring a reactive chloro substituent, makes it a versatile scaffold for developing novel therapeutic agents.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. The data pertains to the hydrochloride salt unless otherwise specified.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 766545-20-4[1][2] |

| IUPAC Name | 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride[1] |

| Molecular Formula | C₈H₁₀Cl₂N₂[1][2] |

| Canonical SMILES | C1CNCC2=C1N=C(C=C2)Cl.Cl[1] |

| InChI Key | FRACHJCOMOVESL-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 205.08 g/mol [1][2] |

| pKa (Predicted) | 7.21 ± 0.20[3] |

| XLogP3-AA | 1.3[3][4] |

| Topological Polar Surface Area | 24.9 Ų[3][4] |

| Heavy Atom Count | 12[1] |

| Hydrogen Bond Acceptor Count | 2[3] |

Synthesis and Reactivity

The synthesis of this compound is a multi-step process that typically involves the initial formation of the core naphthyridine ring system, followed by chlorination and salt formation.[1]

Caption: General synthetic workflow for 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine HCl.

The chemical reactivity of this compound is dominated by its chloro substituent, which makes the molecule susceptible to a variety of transformations.[1] The hydrochloride salt form is often used to improve the compound's stability and solubility.[1]

Caption: Key chemical reactions involving the 2-chloro-tetrahydronaphthyridine scaffold.

Experimental Protocols

Detailed experimental procedures for this specific molecule are proprietary or found within patent literature. However, a representative protocol for a key chlorination step on a similar heterocyclic core is described below.

Protocol 1: Representative Chlorination of a Hydroxy-Naphthyridine Precursor

This protocol is based on the general method of converting a hydroxy-heterocycle to its chloro-derivative using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][5]

-

Objective: To replace the hydroxyl group at the C2 position of a 5,6,7,8-tetrahydro-1,6-naphthyridin-2-ol intermediate with a chlorine atom.

-

Reagents & Materials:

-

5,6,7,8-tetrahydro-1,6-naphthyridin-2-ol intermediate

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Ice bath

-

Sodium bicarbonate solution (for quenching)

-

Dichloromethane or Ethyl Acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Rotary evaporator

-

-

Procedure:

-

In a clean, dry round-bottom flask, charge the 5,6,7,8-tetrahydro-1,6-naphthyridin-2-ol intermediate.

-

Carefully add an excess of phosphorus oxychloride (typically 5-10 equivalents) to the flask under a fume hood.

-

Fit the flask with a reflux condenser and heat the mixture gently (e.g., to 80-100 °C) for a period of 1-3 hours, monitoring the reaction by TLC or LC-MS.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice in a separate beaker to quench the excess POCl₃. This is a highly exothermic step.

-

Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases and the pH is basic (pH > 8).

-

Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine free base.

-

The crude product can be purified via column chromatography if necessary.

-

To form the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, to precipitate the salt.

-

Protocol 2: Spectroscopic Characterization

Structural confirmation of the final product is essential and is typically achieved using a combination of spectroscopic methods.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the hydrogen and carbon framework of the molecule, confirming the arrangement of protons and carbons on the tetrahydro-naphthyridine rings.[1] Specific spectral data is available from suppliers like ChemicalBook.[6]

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound (205.08 g/mol for the hydrochloride salt) and provides fragmentation patterns that can further support the proposed structure.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the presence of specific functional groups and bonds within the molecule.

Applications in Drug Development and Research

This compound is not typically used as a therapeutic agent itself but serves as a crucial starting material for the synthesis of biologically active compounds.[1][2] The broader naphthyridine class of compounds is known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][7][8]

Derivatives synthesized from this scaffold have been investigated for various therapeutic targets.

Table 3: Therapeutic Targets for Derivatives

| Therapeutic Target / Drug Class | Reference Application |

| Glycogen Synthase Kinase 3 (GSK-3) Inhibitors | Treatment of GSK-3 mediated conditions[2] |

| Aldosterone Synthase Inhibitors | Potential treatments for cardiovascular diseases[2] |

| Dipeptidyl Peptidase (DPP-IV) Inhibitors | Treatment or prevention of diabetes[2] |

| Factor XIa Inhibitors | Anticoagulant therapy[2] |

| Voltage-gated Sodium Channel Inhibitors | Treatment of chronic pain disorders[2] |

| α1L Adrenoceptor Antagonists | Therapeutic applications in various conditions[2] |

Safety, Handling, and Storage

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes.[9]

-

Storage: The compound should be stored in a tightly sealed container at 2-8 °C under dry conditions to ensure its stability.[2]

This compound is a key synthetic intermediate with significant value in medicinal chemistry and drug discovery. Its defined chemical properties and reactive nature allow for its use as a foundational scaffold in the development of a diverse range of potential therapeutic agents. The protocols and data presented in this guide offer a technical foundation for researchers working with this versatile compound.

References

- 1. Buy this compound | 766545-20-4 [smolecule.com]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. Page loading... [guidechem.com]

- 4. 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | C8H9ClN2 | CID 18449166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ispub.com [ispub.com]

- 6. This compound(766545-20-4) 1H NMR [m.chemicalbook.com]

- 7. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

Potential Therapeutic Targets of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a heterocyclic organic compound that serves as a critical building block in the synthesis of pharmacologically active molecules. While direct therapeutic applications of this compound are not established, its core scaffold, 5,6,7,8-tetrahydro-1,6-naphthyridine, is a key component in the development of potent and selective inhibitors for two significant therapeutic targets: the Retinoid-Related Orphan Receptor γt (RORγt) and HIV-1 Integrase. This technical guide elucidates the potential therapeutic relevance of this compound by examining the mechanism of action, signaling pathways, and pharmacological data of its derivatives that target RORγt and HIV-1 Integrase. Detailed experimental protocols for assessing the activity of such derivatives are also provided to facilitate further research and drug discovery efforts.

Introduction

The compound this compound is a synthetic intermediate whose value lies in its reactive chloro-substituent, which allows for facile derivatization and the generation of diverse chemical libraries. The tetrahydro-1,6-naphthyridine core provides a rigid scaffold that can be functionalized to interact with specific biological targets. Research has demonstrated that derivatives of this scaffold exhibit potent inhibitory activity against RORγt, a key regulator of immune responses, and HIV-1 integrase, an essential enzyme for viral replication. This guide explores these two primary potential therapeutic avenues stemming from the use of this chemical entity.

Potential Therapeutic Target 1: Retinoid-Related Orphan Receptor γt (RORγt)

RORγt is a nuclear receptor that acts as a master transcription factor for the differentiation of T helper 17 (Th17) cells.[1][2] Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22.[1] Dysregulation of the Th17 pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[2] Consequently, the development of small molecule inverse agonists that inhibit the transcriptional activity of RORγt is a promising therapeutic strategy for these conditions.[1]

RORγt Signaling Pathway

The signaling pathway leading to Th17 cell differentiation and function is initiated by cytokines such as TGF-β and IL-6. These cytokines activate transcription factors like STAT3, which in turn induce the expression of RORγt. RORγt then binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, including IL17A, leading to their transcription.[2] Inverse agonists of RORγt bind to its ligand-binding domain, preventing the recruitment of co-activators and thereby repressing gene transcription.

Quantitative Data for RORγt Inverse Agonist Derivatives

While no specific activity data is publicly available for this compound itself, its derivatives have shown potent RORγt inverse agonist activity. The following table summarizes representative data for such compounds to illustrate the potential of this chemical scaffold.

| Compound Class | Assay Type | Target | IC50 / EC50 | Reference |

| Tricyclic RORγt Inverse Agonists | Gal4-Luc Reporter Assay | RORγt | EC50 values in the nanomolar range | [3] |

| Imidazopyridine RORγt Inverse Agonist | Co-activator Peptide Displacement | RORγt LBD | pIC50 values around 7.3 | [1] |

| Various RORγ Antagonists | Luciferase Reporter Assay | RORγ | Inhibition of >90% at 100 nM for potent analogs | [4] |

Experimental Protocols for RORγt Inverse Agonism

This assay measures the ability of a compound to inhibit the transcriptional activity of RORγt.

-

Cell Line: Jurkat cells are co-transfected with two plasmids: one expressing the RORγt ligand-binding domain (LBD) fused to the Gal4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS).[3]

-

Compound Treatment: Transfected cells are plated in 384-well plates and treated with various concentrations of the test compound.

-

Incubation: Cells are incubated for 24-48 hours to allow for compound action and reporter gene expression.

-

Lysis and Luminescence Reading: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to RORγt transcriptional activity, is measured using a luminometer.

-

Data Analysis: IC50 values are calculated from the dose-response curves.

This assay assesses the effect of a compound on the differentiation of primary human T cells into Th17 cells.

-

Cell Isolation: Naïve CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs).

-

Cell Culture and Differentiation: The isolated T cells are cultured under Th17-polarizing conditions (e.g., with anti-CD3/CD28 antibodies, TGF-β, IL-6, IL-1β, and IL-23) in the presence of varying concentrations of the test compound.

-

Incubation: Cells are cultured for 3-5 days.

-

Analysis of IL-17A Production: The concentration of IL-17A in the culture supernatant is measured by ELISA, or the percentage of IL-17A-producing cells is determined by intracellular cytokine staining and flow cytometry.

-

Data Analysis: The IC50 for the inhibition of IL-17A production is determined.

Potential Therapeutic Target 2: HIV-1 Integrase

HIV-1 integrase is a viral enzyme essential for the replication of the Human Immunodeficiency Virus.[5] It catalyzes the insertion of the viral DNA into the host cell's genome, a process known as integration.[6][7] This integration is a critical step for the establishment of a persistent infection. Inhibiting the function of HIV-1 integrase is a clinically validated strategy for the treatment of HIV/AIDS.

Derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have been identified as potent allosteric inhibitors of HIV-1 integrase (ALLINIs).[8] Unlike traditional integrase strand transfer inhibitors (INSTIs) that target the enzyme's active site, ALLINIs bind to a different site—the binding site for the cellular co-factor Lens Epithelium-Derived Growth Factor (LEDGF/p75)—at the dimer interface of the integrase's catalytic core domain.[8] This binding induces aberrant multimerization of the integrase, leading to the formation of non-functional viral particles.[8]

HIV-1 Integrase Mechanism and Inhibition

The integration process involves two main steps catalyzed by the integrase: 3'-processing and strand transfer.[6] ALLINIs disrupt the normal function of the integrase, not by blocking the catalytic steps directly, but by interfering with the proper assembly and conformation of the enzyme, particularly during virion maturation.

Quantitative Data for HIV-1 Integrase Allosteric Inhibitor Derivatives

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a key feature of several potent ALLINIs. The table below presents representative activity data for this class of compounds.

| Compound Class | Assay Type | Target | EC50 / IC50 | Reference |

| Tetrahydro-1,6-naphthyridine Derivatives | Antiviral Assay (NL4-3 in MT4 cells) | HIV-1 Replication | EC50 = 3.1 - 8.7 nM | [9] |

| Pyridine-based ALLINI | Antiviral Assay (WT HIV-1) | HIV-1 Replication | EC50 ≈ 7 nM | [10] |

| Benzene-scaffold INLAIs | IN-LEDGF/p75 Interaction (HTRF) | HIV-1 Integrase | IC50 = 14 nM for potent analog | [11] |

| Quinoline-based ALLINIs | IN Multimerization Assay | HIV-1 Integrase | Stimulatory Conc. 50% = 0.027 µM | [12] |

Experimental Protocols for HIV-1 Integrase Allosteric Inhibition

This assay measures the inhibition of the interaction between HIV-1 integrase and LEDGF/p75.[11]

-

Reagents: Recombinant full-length HIV-1 integrase and the IBD (Integrase Binding Domain) of LEDGF/p75 are used. The proteins are tagged with donor (e.g., terbium cryptate) and acceptor (e.g., d2) fluorophores for HTRF.

-

Assay Procedure: The tagged proteins are incubated with varying concentrations of the test compound in a 384-well plate.

-

Incubation: The reaction is incubated for a specified time (e.g., 1-2 hours) at room temperature.

-

Fluorescence Reading: The HTRF signal is read on a compatible plate reader. A high signal indicates protein-protein interaction, while a low signal indicates inhibition.

-

Data Analysis: IC50 values are calculated from the dose-response curves.

This assay determines the potency of a compound in inhibiting HIV-1 replication in a cell culture system.

-

Cell Line: A susceptible cell line, such as MT-4 or SupT1, is used.

-

Infection: Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) in the presence of serial dilutions of the test compound.

-

Incubation: The infected cells are cultured for 4-5 days.

-

Measurement of Viral Replication: Viral replication is quantified by measuring an endpoint such as p24 antigen levels in the supernatant (by ELISA) or cell viability (using a reagent like MTT or CellTiter-Glo).

-

Data Analysis: The EC50 (50% effective concentration) is determined from the dose-response curve.

Conclusion

This compound is a valuable starting material for the synthesis of compounds with significant therapeutic potential. Its core structure is pre-validated in potent inverse agonists of RORγt and allosteric inhibitors of HIV-1 integrase. This guide provides a foundational understanding of these two key therapeutic targets, the associated signaling pathways, and the experimental methodologies required to evaluate novel derivatives. Researchers and drug development professionals can leverage this information to design and synthesize new chemical entities based on the tetrahydro-1,6-naphthyridine scaffold, with the aim of developing novel treatments for autoimmune diseases and HIV-1 infection. Further exploration of derivatives of this compound may uncover additional therapeutic targets and applications.

References

- 1. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]

- 2. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]

- 6. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. HIV-1 integrase tetramers are the antiviral target of pyridine-based allosteric integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

An In-depth Technical Guide to 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride and its Structural Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride and its structural analogs, with a focus on their synthesis, biological activities, and therapeutic applications. This document summarizes quantitative structure-activity relationship (SAR) data for key analogs, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this promising area.

Introduction

This compound is a heterocyclic organic compound that serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its rigid, bicyclic core provides a unique three-dimensional framework for the design of potent and selective ligands for various biological targets. This guide explores the chemical space around this core, highlighting its utility in developing inhibitors for key enzymes implicated in a variety of diseases.

Structural Analogs and Biological Activity

The 5,6,7,8-tetrahydro-1,6-naphthyridine core has been successfully exploited to develop potent inhibitors of several key drug targets, including Cyclin-Dependent Kinase 5 (CDK5) and Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt).

Substituted 1,6-Naphthyridines as CDK5 Inhibitors

Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase that has been implicated in the pathogenesis of various diseases, including neurodegenerative disorders and kidney diseases.[1] A series of novel substituted 1,6-naphthyridines have been identified as potent CDK5 inhibitors.[1]

Table 1: CDK5 Inhibitory Activity of Substituted 1,6-Naphthyridine Analogs [1]

| Compound ID | R1 | R2 | R3 | CDK5 IC50 (nM) |

| Example 1 | H | 4-fluorophenyl | H | B |

| Example 2 | Me | 4-fluorophenyl | H | A |

| Example 3 | Et | 4-fluorophenyl | H | A |

| Example 4 | H | 2,4-difluorophenyl | H | B |

| Example 5 | Me | 2,4-difluorophenyl | H | A |

| Example 6 | Et | 2,4-difluorophenyl | H | A |

| Example 7 | H | 4-chlorophenyl | H | C |

| Example 8 | Me | 4-chlorophenyl | H | B |

For CDK5 IC50: “A” means <10 nM; “B” means 10–100 nM; “C” means >100 nM to ≤ 1 μM.[1]

Tetrahydronaphthyridine Derivatives as RORγt Inverse Agonists

Retinoic acid-related orphan receptor γt (RORγt) is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines, making it a key target for autoimmune diseases.[2] Several tetrahydronaphthyridine derivatives have been developed as potent RORγt inverse agonists.

Table 2: RORγt Inverse Agonist Activity of Tetrahydronaphthyridine Analogs

| Compound Scaffold | Modification | Target | IC50 (nM) | Reference |

| N-sulfonamide tetrahydroquinoline | Inverse Agonist Moiety | RORγt | 2000 | [3] |

| Tetrahydronaphthyridine derivative | Not specified | human/mouse RORγt | 6.1/9.5 | [4] |

| GW9662 derivative | Covalent modification | RORγt | 86 | [5] |

| GW9662 derivative | Covalent modification | RORγt | 122 | [5] |

Experimental Protocols

Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold

A detailed asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been reported as a key intermediate for the RORγt inverse agonist TAK-828F. The synthesis involves a Heck-type vinylation of a chloropyridine, followed by the formation of a dihydronaphthyridine intermediate and a subsequent ruthenium-catalyzed enantioselective transfer hydrogenation.

General Experimental Workflow for Tetrahydronaphthyridine Synthesis

References

- 1. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Post-translational regulation of RORγt-A therapeutic target for the modulation of interleukin-17-mediated responses in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Covalent Occlusion of the RORγt Ligand Binding Pocket Allows Unambiguous Targeting of an Allosteric Site - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a heterocyclic organic compound that has emerged as a valuable building block in medicinal chemistry. While not a therapeutic agent itself, its significance lies in its role as a key intermediate in the synthesis of complex molecules targeting a range of biological pathways. This technical guide provides a comprehensive overview of the discovery, history, and key applications of this compound, with a focus on its physicochemical properties, synthesis, and its utility in the development of novel therapeutics, including Retinoid-Related Orphan Receptor γt (RORγt) inverse agonists and Luteinizing Hormone (LH) receptor antagonists.

Introduction and Discovery

The history of this compound is intrinsically linked to the broader exploration of the naphthyridine scaffold in drug discovery. The naphthyridine core, a diazabenzonaphthalene system, has long been recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds.

The specific discovery of this compound is not marked by a singular, celebrated event but rather by its gradual emergence as a commercially available and synthetically useful intermediate. Its history is primarily documented through its citation in patents and synthetic chemistry literature as a starting material for more complex molecules. The compound, identified by the CAS number 766545-20-4 for the hydrochloride salt and 210539-05-2 for the free base, became more prominent as research into specific therapeutic targets intensified.

Its utility is primarily derived from the reactivity of the chloro-substituent, which allows for nucleophilic substitution, and the tetrahydropyridine ring, which provides a three-dimensional scaffold that can be further functionalized.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively published in peer-reviewed literature, with much of the available information being computed. The following table summarizes key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀Cl₂N₂ | [1][2] |

| Molecular Weight | 205.09 g/mol | [2][3] |

| CAS Number | 766545-20-4 | [1][3] |

| Appearance | Solid | [3] |

| pKa (Predicted) | 7.21 ± 0.20 | [4] |

| XLogP3-AA (Computed) | 1.3 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Topological Polar Surface Area | 24.9 Ų | [5] |

| Storage | 2-8 °C under dry conditions | [1] |

Synthesis and Experimental Protocols

A common approach involves the construction of the bicyclic naphthyridine core followed by chlorination. For instance, a plausible synthetic route could start from a suitable pyridine derivative, which is then cyclized to form the tetrahydronaphthyridine ring system. Subsequent chlorination, for example using phosphorus oxychloride, would introduce the chloro group at the 2-position. The final step would involve treatment with hydrochloric acid to form the stable hydrochloride salt.

Generalized Experimental Workflow for Tetrahydronaphthyridine Synthesis

Caption: Generalized synthetic workflow for this compound.

Key Applications in Drug Discovery

The primary value of this compound lies in its application as a versatile intermediate for the synthesis of high-value pharmaceutical targets.

RORγt Inverse Agonists

Retinoid-related orphan receptor γt (RORγt) is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, which are implicated in various autoimmune diseases.[6] Consequently, inverse agonists of RORγt are sought after as potential therapeutics for conditions like psoriasis, rheumatoid arthritis, and multiple sclerosis.

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been identified as a promising core for the development of potent and selective RORγt inverse agonists.[7] this compound serves as a key starting material in the multi-step synthesis of these complex molecules. The chloro group provides a reactive handle for introducing various substituents to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the final compounds.

RORγt Signaling Pathway

Caption: Simplified RORγt signaling pathway and the inhibitory action of inverse agonists.

Luteinizing Hormone (LH) Receptor Antagonists

The luteinizing hormone (LH) receptor, a G-protein coupled receptor (GPCR), is a key regulator of sex hormone production.[8] Antagonists of the LH receptor have therapeutic potential in hormone-dependent cancers, endometriosis, and polycystic ovary syndrome (PCOS). The tetrahydro-1,6-naphthyridine framework has been utilized in the discovery of potent and selective small-molecule antagonists of the LH receptor. This compound can be employed as a foundational scaffold in the synthesis of these antagonists.

Luteinizing Hormone (LH) Receptor Signaling Pathway

Caption: Simplified Luteinizing Hormone (LH) receptor signaling pathway and the action of antagonists.

Conclusion

This compound represents a noteworthy example of a chemical entity whose importance is defined by its enabling role in the synthesis of innovative therapeutics. While its own "discovery" may be traced through its appearance in chemical catalogs and patent literature, its true historical significance is measured by the advancements it has facilitated in the development of potent and selective modulators of challenging biological targets like RORγt and the LH receptor. For researchers in drug discovery, this compound remains a valuable tool, offering a versatile and functionalized scaffold for the creation of next-generation medicines.

References

- 1. This compound | [frontierspecialtychemicals.com]

- 2. Buy this compound | 766545-20-4 [smolecule.com]

- 3. This compound | 766545-20-4 [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | C8H9ClN2 | CID 18449166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Luteinizing hormone - Wikipedia [en.wikipedia.org]

- 7. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

This technical guide provides a comprehensive overview of the available physicochemical properties and a detailed experimental protocol for determining the aqueous solubility of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (CAS Number: 766545-20-4). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

This compound is a synthetic organic compound utilized as a building block in the synthesis of pharmaceuticals.[1] It belongs to the class of fine chemicals and is recognized for its role in developing novel therapeutic agents.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀Cl₂N₂ | [1][2] |

| Molecular Weight | 205.09 g/mol | [2] |

| CAS Number | 766545-20-4 | [1][2] |

| Appearance | Solid | [3][4] |

| LogP (Computational Estimate) | 1.0 to 1.5 | [2] |

| Heavy Atom Count | 12 | [2] |

| Storage Conditions | 2-8 °C, under dry conditions | [1] |

The lipophilicity, indicated by a LogP value between 1.0 and 1.5, suggests moderate lipophilicity, which influences its solubility and membrane permeability.[2]

Solubility Data

Experimental Protocol: Equilibrium Solubility Determination

The recommended method for determining the equilibrium solubility is the shake-flask method.[5][6] This method involves adding an excess of the solid compound to a solvent of interest and agitating the mixture until equilibrium is reached.

1. Materials and Equipment:

-

This compound

-

Solvents (e.g., water, phosphate buffer solutions at various pH values, organic solvents)

-

Volumetric flasks

-

Stoppered flasks or vials

-

Mechanical agitator (e.g., orbital shaker)

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge or filtration apparatus (with appropriate solvent-resistant filters)

-

Validated analytical method (e.g., High-Performance Liquid Chromatography - HPLC) for concentration determination

-

pH meter

2. Preliminary Assessment:

Before conducting the pivotal solubility experiment, it is recommended to perform a preliminary assessment to estimate the required amount of the compound and the time needed to reach equilibrium.[7]

3. Experimental Procedure:

-

Preparation of Solubility Media: Prepare the desired solvents. For aqueous solubility, it is crucial to determine the pH-solubility profile over a relevant physiological range (e.g., pH 1.2 to 6.8).[5][7]

-

Sample Preparation: Add an excess amount of this compound to a stoppered flask containing a known volume of the solubility medium.[6] Ensure that undissolved solid remains present to confirm saturation.

-

Equilibration: Place the flasks in a mechanical agitator at a constant temperature (e.g., 37 ± 1 °C for physiological relevance).[7] Agitate the samples for a predetermined time, sufficient to reach equilibrium.

-

Phase Separation: After equilibration, separate the solid and liquid phases. This can be achieved by centrifugation or filtration.[6] It is critical to avoid any temperature changes during this step that could affect the solubility.

-

Sample Analysis: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC.[6]

-

Data Reporting: The solubility should be reported in units such as mg/mL or mol/L. A minimum of three replicate determinations at each condition is recommended.[7]

Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of a compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The naphthyridine core is a "privileged structure" in medicinal chemistry, appearing in compounds with a wide range of biological activities. For instance, derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been investigated as potent HIV-1 integrase allosteric inhibitors.[8]

The chloro substituent on the naphthyridine ring is a key reactive site, allowing for nucleophilic substitution reactions to introduce various functional groups and build molecular diversity.[2]

Logical Relationship in Synthetic Chemistry

Caption: Synthetic utility of the title compound.

References

- 1. This compound | [frontierspecialtychemicals.com]

- 2. Buy this compound | 766545-20-4 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 5. who.int [who.int]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (CAS No: 766545-20-4). This compound is a valuable building block in medicinal chemistry and drug discovery, making its structural elucidation and characterization paramount. While specific experimental data for this compound is not publicly available, this document outlines the standard methodologies for acquiring and interpreting key spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide serves as a foundational resource for researchers working with this and structurally related heterocyclic compounds.

Introduction

This compound is a heterocyclic compound with the molecular formula C₈H₁₀Cl₂N₂ and a molecular weight of 205.09 g/mol .[1] Its structure, featuring a tetrahydronaphthyridine core, makes it a versatile intermediate in the synthesis of various pharmaceutical agents. Accurate structural confirmation is the bedrock of any drug development program, and spectroscopic techniques are the primary tools to achieve this. This guide details the application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the comprehensive characterization of this molecule.

Physicochemical Properties

| Property | Value |

| CAS Number | 766545-20-4 |

| Molecular Formula | C₈H₁₀Cl₂N₂ |

| Molecular Weight | 205.09 g/mol |

| Appearance | Solid |

| Storage | Store at 2-8°C under an inert atmosphere |

Spectroscopic Data

¹H NMR Spectroscopy

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Not Available | - | - | - |

¹³C NMR Spectroscopy

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| Not Available | - |

Infrared (IR) Spectroscopy

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Not Available | - | - |

Mass Spectrometry

Ionization Method: Electrospray Ionization (ESI)

| m/z | Relative Abundance (%) | Assignment |

| Not Available | - | - |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a clean, dry vial. The hydrochloride salt form of the target compound suggests good solubility in polar solvents like DMSO-d₆ or D₂O.

-

Transfer the solution to a 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.

¹H NMR Acquisition:

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a single-pulse ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the solvent peak or TMS.

¹³C NMR Acquisition:

-

Following ¹H NMR, switch the spectrometer to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment due to the low natural abundance of ¹³C and its lower gyromagnetic ratio.

-

Typical parameters include a larger spectral width (e.g., 0-220 ppm), a longer acquisition time, and a relaxation delay of 2 seconds.

-

Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample holder with the KBr pellet in the spectrometer's beam path.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole or time-of-flight (TOF).

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent, typically a mixture of water and acetonitrile or methanol, often with a small amount of formic acid to promote ionization.

-

Infuse the solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

Data Acquisition:

-

Operate the ESI source in positive ion mode, as the nitrogen atoms in the naphthyridine ring are readily protonated.

-

Optimize the source parameters, such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate, to maximize the signal of the protonated molecule [M+H]⁺.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer can be used to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental formula.

Experimental Workflow and Data Analysis

The overall process of spectroscopic analysis follows a logical workflow from sample preparation to final structural confirmation.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The structural characterization of this compound is essential for its application in research and development. While specific spectral data is not currently in the public domain, the standardized protocols for NMR, IR, and mass spectrometry detailed in this guide provide a robust framework for its analysis. By following these methodologies, researchers can confidently verify the identity, purity, and structure of this and related compounds, ensuring the integrity of their scientific endeavors.

References

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The evaluation of a drug candidate's metabolic stability is a critical step in the early stages of drug discovery and development.[1][2] This process helps in predicting the in vivo clearance of a new chemical entity, thereby providing insights into its potential pharmacokinetic profile.[3] Compounds with high metabolic instability are often rapidly cleared from the body, which may prevent them from achieving the desired therapeutic concentrations. Conversely, highly stable compounds might accumulate and lead to toxicity.[2] This guide provides a comprehensive overview of the methodologies used to assess the in vitro metabolic stability of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride, a substituted tetrahydronaphthyridine derivative. While specific metabolic data for this compound is not publicly available, this document outlines the standard experimental protocols, data analysis techniques, and potential metabolic pathways based on its chemical structure and established principles of drug metabolism.

Introduction to In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are designed to determine the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[2] These assays typically utilize subcellular fractions or intact cells that contain these enzymes. The most common systems include:

-

Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.[4][5]

-

Liver S9 Fractions: This fraction contains both microsomal and cytosolic enzymes, offering a more complete profile of both Phase I and Phase II metabolism.[4]

-

Hepatocytes: As intact liver cells, hepatocytes contain the full complement of metabolic enzymes and cofactors, providing a more physiologically relevant model that encompasses uptake, metabolism, and efflux processes.[3][6]

-

Recombinant Human CYP Enzymes: These allow for the investigation of which specific CYP isozymes are responsible for the metabolism of a compound.[6]

The primary goal of these assays is to measure the rate of disappearance of the parent compound over time when incubated with one of these systems.[1] From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Experimental Protocols

A detailed protocol for a typical in vitro metabolic stability assay using liver microsomes is provided below. This protocol can be adapted for other in vitro systems.

Materials and Reagents

-

Test Compound: this compound

-

Liver Microsomes: Pooled human, rat, or mouse liver microsomes

-

Buffer: 100 mM Potassium phosphate buffer (pH 7.4)[7]

-

Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 1 mM NADPH solution[7]

-

Positive Control Compounds: Dextromethorphan and Midazolam (compounds with known metabolic profiles)[7]

-

Internal Standard (IS): A stable, non-metabolized compound for LC-MS/MS analysis

-

Solvents: Acetonitrile (ACN) and Dimethyl sulfoxide (DMSO) of HPLC grade[7]

-

Plates: 96-well plates[7]

Incubation Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare working solutions of the test compound by diluting the stock solution with buffer to the desired concentrations (e.g., 1 µM to 10 µM).[8] The final DMSO concentration should be less than 0.5%.[7]

-

Thaw and dilute the liver microsomes in cold buffer to the desired protein concentration (e.g., 0.5 mg/mL).[5]

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the microsomal solution to the wells containing the test compound working solutions.

-

Pre-incubate the plate at 37°C for a few minutes.[7]

-

Initiate the metabolic reaction by adding the NADPH regenerating system.[7]

-

Incubate the plate at 37°C with gentle agitation.[8]

-

Collect aliquots at predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[5][9]

-

-

Reaction Termination:

-

Sample Preparation for Analysis:

Negative Controls

-

Perform a control incubation without the NADPH cofactor to assess non-NADPH dependent metabolism and compound stability in the matrix.[5][7]

-

Perform a control incubation without microsomes to assess the stability of the compound in the incubation buffer.

Data Presentation and Analysis

Quantitative data from the metabolic stability assay should be structured for clear interpretation and comparison.

Data Analysis

The concentration of the remaining parent compound at each time point is determined by LC-MS/MS. The percentage of the compound remaining is calculated relative to the 0-minute time point.

The in vitro half-life (t½) is calculated from the slope of the natural logarithm of the percent remaining compound versus time.

Equation 1: Calculation of Half-Life t½ = 0.693 / k where k is the elimination rate constant (the absolute value of the slope).

The intrinsic clearance (CLint) is then calculated using the following equation:

Equation 2: Calculation of Intrinsic Clearance CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

Data Tables

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

| Time (min) | Peak Area Ratio (Compound/IS) | % Remaining | ln(% Remaining) |

| 0 | Data | 100 | 4.61 |

| 5 | Data | Data | Data |

| 15 | Data | Data | Data |

| 30 | Data | Data | Data |

| 45 | Data | Data | Data |

| 60 | Data | Data | Data |

Table 2: Calculated Metabolic Stability Parameters

| Parameter | Value | Units |

| Half-life (t½) | Calculated Value | min |

| Intrinsic Clearance (CLint) | Calculated Value | µL/min/mg protein |

Visualization of Workflows and Pathways

Experimental Workflow

References

- 1. labcorp.com [labcorp.com]

- 2. researchgate.net [researchgate.net]

- 3. bioivt.com [bioivt.com]

- 4. mdpi.com [mdpi.com]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 9. creative-bioarray.com [creative-bioarray.com]

Methodological & Application

Application Notes and Protocols for 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride in Cell Culture

Abstract

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a synthetic heterocyclic compound primarily utilized as a chemical intermediate in the synthesis of more complex molecules for pharmaceutical and research applications.[1][2] Current scientific literature does not provide evidence of its direct application in cell culture experiments. Instead, its significance lies in its role as a foundational scaffold for the development of bioactive compounds, including potential therapeutics for autoimmune diseases and viral infections. This document outlines the known applications of derivatives of this compound and provides generalized protocols for the evaluation of such compounds in cell culture settings.

Introduction

This compound serves as a crucial building block in organic synthesis.[2] Its chemical structure, featuring a tetrahydronaphthyridine core, allows for further chemical modifications to generate a diverse range of derivatives.[1] While direct biological activity of this specific hydrochloride salt in cell culture has not been reported, its derivatives have shown significant potential in modulating key biological pathways. Notably, this scaffold is integral to the development of Retinoid-related Orphan Receptor γt (RORγt) inverse agonists and HIV-1 integrase inhibitors.[3][4][5]

Applications of Derivatives in Cell Culture

The primary utility of this compound in a cell culture context is indirect, through the study of its derivatives.

RORγt Inverse Agonists

Derivatives of the tetrahydronaphthyridine scaffold have been synthesized and identified as potent and selective inverse agonists of RORγt.[3][4] RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases.[3][4]

-

Cell-Based Assays: In cell culture, these derivatives are evaluated for their ability to inhibit the production of pro-inflammatory cytokines, such as IL-17A and IL-17F, from Th17 cells.[3][4]

HIV-1 Integrase Inhibitors

A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been developed as allosteric inhibitors of HIV-1 integrase.[5] These compounds target the lens epithelium-derived growth factor (LEDGF)/p75-binding site on integrase, leading to aberrant multimerization of the enzyme and inhibition of viral replication.[5]

-

Cell-Based Assays: The antiviral activity of these derivatives is assessed in cell culture by infecting susceptible cell lines (e.g., MT-4 cells) with HIV-1 and measuring the inhibition of viral replication.[5]

Quantitative Data Summary

The following table summarizes the biological activities of representative derivatives synthesized using the 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold. It is important to note that this data pertains to the derivatives and not the parent compound.

| Derivative Class | Target | Key Assay | Representative IC₅₀/EC₅₀ | Cell Lines | Reference |

| RORγt Inverse Agonist | RORγt | IL-17A Inhibition | Not specified in abstracts | Th17 cells | [3][4] |

| HIV-1 Integrase Inhibitor | HIV-1 Integrase | Antiviral Activity | Not specified in abstracts | Not specified in abstracts | [5] |

Experimental Protocols

The following are generalized protocols for evaluating compounds derived from this compound in a cell culture setting.

General Workflow for Compound Evaluation

Caption: General experimental workflow for evaluating bioactive compounds in cell culture.

Protocol for RORγt Inverse Agonist Activity

-

Cell Culture: Culture primary human Th17 cells or a suitable cell line under conditions that promote IL-17A secretion.

-

Compound Preparation: Dissolve the test compound in DMSO to prepare a stock solution (e.g., 10 mM). Prepare serial dilutions in cell culture medium to achieve the desired final concentrations.

-

Cell Treatment: Seed the Th17 cells in a 96-well plate. Add the compound dilutions to the wells. Include a positive control (known RORγt inhibitor) and a negative control (vehicle, e.g., DMSO).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

-

Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of IL-17A using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Plot the IL-17A concentration against the compound concentration and determine the IC₅₀ value.

Protocol for Anti-HIV Activity

-

Cell Culture: Culture a suitable host cell line (e.g., MT-4 cells) in an appropriate medium.

-

Compound Preparation: Prepare serial dilutions of the test compound in the cell culture medium.

-

Infection and Treatment: Seed the cells in a 96-well plate. Add the compound dilutions to the wells. Infect the cells with a known titer of HIV-1. Include a positive control (known HIV-1 inhibitor) and a negative control (vehicle).

-

Incubation: Incubate the plate for 4-5 days at 37°C.

-

Viability/Replication Assay: Assess cell viability using an MTT or similar assay to determine the cytotoxic concentration (CC₅₀). Measure HIV-1 replication by quantifying p24 antigen in the supernatant using an ELISA.

-

Data Analysis: Calculate the effective concentration (EC₅₀) for viral inhibition and the selectivity index (SI = CC₅₀/EC₅₀).

Signaling Pathway Diagrams

RORγt Signaling Pathway

Caption: Inhibition of the RORγt signaling pathway by a derivative compound.

HIV-1 Integrase Inhibition

Caption: Allosteric inhibition of HIV-1 integrase by a derivative compound.

Conclusion

This compound is a valuable synthetic intermediate rather than a direct agent for cell culture studies. Its importance lies in providing a versatile scaffold for the generation of novel compounds with significant therapeutic potential. The generalized protocols and pathway diagrams provided herein serve as a guide for researchers and drug development professionals in the evaluation of such derivatives in a cell culture context. Future research may uncover direct biological activities of the parent compound, which would necessitate the development of specific application notes.

References

- 1. Buy this compound | 766545-20-4 [smolecule.com]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a versatile heterocyclic building block with significant applications in medicinal chemistry and drug discovery. Its unique structural framework, featuring a partially saturated naphthyridine core with a reactive chlorine atom, makes it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes, experimental protocols, and relevant data for the utilization of this compound in research and development settings.

The naphthyridine scaffold is a prominent pharmacophore found in numerous compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] The title compound serves as a key intermediate for introducing the tetrahydronaphthyridine moiety into larger molecules, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₉ClN₂ · HCl |

| Molecular Weight | 205.09 g/mol |

| CAS Number | 766545-20-4 |

| Appearance | Solid |

| Storage | Store at 2-8°C under an inert atmosphere. |

Applications in Drug Discovery and Development

This compound is a valuable starting material for the synthesis of compounds targeting a range of therapeutic areas:

-

Anticancer Agents: Naphthyridine derivatives have been shown to exhibit potent cytotoxic activity against various cancer cell lines.[1][2][4][5][6] The mechanism of action for some of these derivatives involves the inhibition of topoisomerase II, a critical enzyme in DNA replication.[4][5]

-

Antimicrobial Agents: The naphthyridine core is a well-established pharmacophore in antibacterial drugs.[7][8][9] Derivatives of this scaffold can be developed to target bacterial DNA gyrase and other essential microbial enzymes.

-

Antiviral Agents (Anti-HIV): Certain derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[10][11]

Quantitative Data: Biological Activities of Naphthyridine Derivatives

The following tables summarize the reported biological activities of various naphthyridine derivatives. It is important to note that these values are for a range of compounds containing the naphthyridine scaffold and may not be directly representative of this compound itself, but rather indicate the potential of its derivatives.

Table 1: Anticancer Activity of Naphthyridine Derivatives (IC₅₀ values)

| Compound/Derivative | Cell Line | IC₅₀ (µM) |

| Naphthyridine Derivative 16 | HeLa (Cervical Cancer) | 0.7[4][5] |